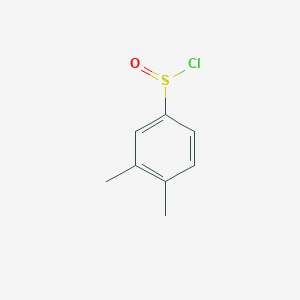
Benzenesulfinyl chloride, 3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfinyl chloride, 3,4-dimethyl-, is an organosulfur compound with the molecular formula C8H9ClOS. It is a derivative of benzenesulfinyl chloride, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is typically used in organic synthesis and various chemical reactions due to its reactivity.
Vorbereitungsmethoden
Benzenesulfinyl chloride, 3,4-dimethyl-, can be synthesized through several methods:
Phosphorus Pentachloride Method: This involves the reaction of phosphorus pentachloride with benzenesulfonic acid or its salts.
Phosphorus Oxychloride Method: This method uses phosphorus oxychloride and sodium benzenesulfonate.
Chlorosulfonic Acid Method: In this method, chlorosulfonic acid reacts with benzene or its derivatives to produce benzenesulfonyl chloride.
Analyse Chemischer Reaktionen
Benzenesulfinyl chloride, 3,4-dimethyl-, undergoes various types of chemical reactions:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Hydrolysis: It reacts with water to form benzenesulfonic acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Benzenesulfinyl chloride, 3,4-dimethyl-, has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including sulfonamides and sulfonate esters.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of benzenesulfinyl chloride, 3,4-dimethyl-, involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong bonds with nucleophiles such as amines and alcohols. This reactivity is due to the presence of a good leaving group (chloride ion), which facilitates the formation of new bonds .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfinyl chloride, 3,4-dimethyl-, can be compared with other sulfonyl chlorides such as:
Benzenesulfonyl Chloride: This compound lacks the methyl groups and is less sterically hindered, making it more reactive in certain reactions.
Toluene-4-sulfonyl Chloride:
Methanesulfonyl Chloride: This compound is smaller and more reactive due to the absence of the aromatic ring, making it useful in different types of reactions.
Benzenesulfinyl chloride, 3,4-dimethyl-, is unique due to its specific substitution pattern, which can influence its reactivity and applications in organic synthesis.
Eigenschaften
CAS-Nummer |
153261-72-4 |
|---|---|
Molekularformel |
C8H9ClOS |
Molekulargewicht |
188.67 g/mol |
IUPAC-Name |
3,4-dimethylbenzenesulfinyl chloride |
InChI |
InChI=1S/C8H9ClOS/c1-6-3-4-8(11(9)10)5-7(6)2/h3-5H,1-2H3 |
InChI-Schlüssel |
DAFGLIRYPGFBPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
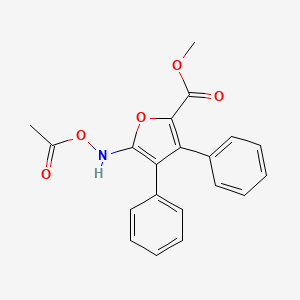
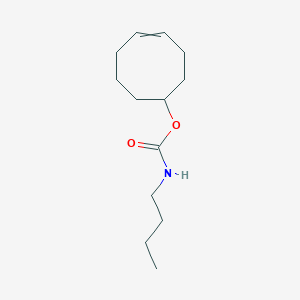


![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
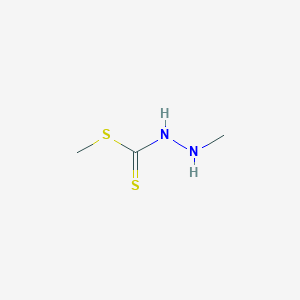
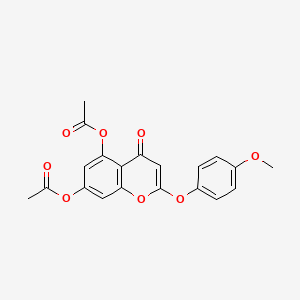
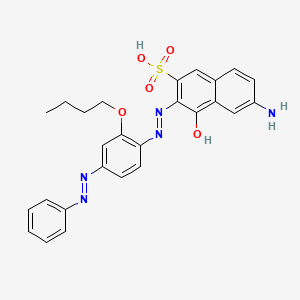
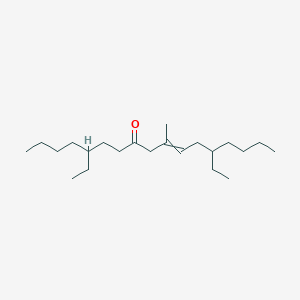
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
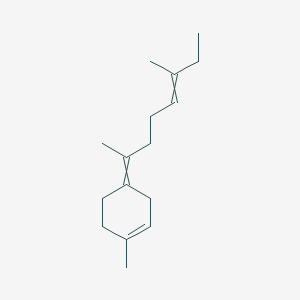
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
